(3-Methoxy-2,6-dimethylphenyl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(3-methoxy-2,6-dimethylphenyl)methanamine |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-10(12-3)8(2)9(7)6-11/h4-5H,6,11H2,1-3H3 |
InChI Key |
IMYPUPVYRRWYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)CN |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methoxy 2,6 Dimethylphenyl Methanamine and Analogues
Advanced Catalytic Routes for (3-Methoxy-2,6-dimethylphenyl)methanamine Synthesis
Modern catalytic methods offer powerful tools for the construction of complex molecules, including sterically demanding amines. These approaches often provide milder reaction conditions and higher efficiency compared to classical methods.
Transition Metal-Catalyzed Amination Strategies
Transition-metal catalyzed reactions have become indispensable in the synthesis of aliphatic amines from readily available starting materials. nih.gov These methods often involve the formation of a carbon-nitrogen bond through various mechanisms, including cross-coupling and C-H amination.
One of the most prominent methods is the palladium-catalyzed Buchwald-Hartwig amination, which facilitates the coupling of aryl halides or pseudo-halides with amines. acs.org While highly effective for a range of substrates, the synthesis of sterically hindered primary amines like this compound can be challenging. The steric hindrance can impede both the coordination of the amine to the metal center and the subsequent reductive elimination step. acs.org To address this, specialized ligands have been developed to enhance the reactivity of the catalyst system for bulky substrates. acs.org For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can promote the desired C-N bond formation.
Copper-catalyzed amination reactions also present a viable alternative. These systems can be particularly effective for the amination of aryl halides and have shown promise in the synthesis of sterically hindered anilines. acs.org Recent advancements have focused on developing milder reaction conditions and more efficient catalyst systems to broaden the scope of these transformations. acs.org
| Catalyst System | Substrate Type | Key Features |
| Palladium/Buchwald-Hartwig | Aryl Halides/Pseudo-halides | Well-established, requires specialized ligands for hindered amines. |
| Copper-based Catalysts | Aryl Halides | Alternative to palladium, advancements in milder conditions. |
| Iron-based Catalysts | Benzyl (B1604629) Alcohols | Direct amination, offering a different synthetic route. acs.org |
Photoredox Catalysis for Sterically Hindered Primary Amines
Photoredox catalysis has emerged as a powerful tool for the synthesis of primary amines, especially those with significant steric hindrance. acs.orgnih.gov This approach utilizes light energy to drive chemical reactions, often under mild conditions. One notable strategy involves the coupling of O-benzoyl oximes with cyanoarenes to produce primary amines with fully substituted α-carbons. acs.orgnih.gov This method is advantageous as it starts from readily available materials and can be applied to the synthesis of amines with challenging structural features. acs.org
Another photoredox-catalyzed approach involves the generation of α-amino carbon radicals from imines or iminium salts. researchgate.net These radical intermediates can then undergo various coupling reactions to form the desired primary amines. researchgate.net The use of photoredox catalysis in conjunction with hydrogen-atom transfer (HAT) cocatalysts has also proven effective for the α-C–H alkylation of unprotected primary alkylamines. acs.org
| Photoredox Strategy | Key Intermediates | Advantages |
| O-benzoyl oxime coupling with cyanoarenes | N-centered radicals | Access to α-fully substituted primary amines. acs.orgnih.gov |
| Imine/iminium salt reduction | α-amino carbon radicals | Mild conditions, versatile coupling partners. researchgate.net |
| Photoredox-HAT catalysis | α-amino radicals | Direct functionalization of C-H bonds. acs.org |
Hydrogenation and Reductive Amination Protocols
Reductive amination is a classical and widely used method for the synthesis of amines. This process typically involves the reaction of a carbonyl compound with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of this compound, this would involve the reductive amination of 3-methoxy-2,6-dimethylbenzaldehyde.
While effective, the synthesis of sterically hindered amines via reductive amination can be challenging. mdpi.com The formation of the imine intermediate can be slow due to steric hindrance, and the subsequent reduction may require harsh conditions. To overcome these limitations, various catalytic systems have been developed to facilitate the hydrogenation of the imine intermediate under milder conditions. For instance, palladium-based catalysts have been shown to be effective for reductive aminations with hydrogen. mdpi.com The unique properties of certain catalysts, such as the hydroxyl group in Pd(OH)₂, can play a crucial role in facilitating both the generation of the imine intermediate and its subsequent reduction, even at room temperature. mdpi.com
Multi-step Organic Synthetic Pathways to the this compound Scaffold
In cases where direct catalytic methods are not feasible or efficient, multi-step synthetic sequences are employed. These pathways often involve a series of well-established organic reactions to construct the target molecule. The synthesis of substituted benzenes, for example, often relies on a strategic sequence of electrophilic aromatic substitution and functional group interconversion reactions. youtube.comyoutube.com
A plausible multi-step synthesis of this compound could start from a readily available substituted benzene (B151609) derivative. The key steps would involve the introduction of the methoxy (B1213986), methyl, and aminomethyl groups in a specific order to achieve the desired substitution pattern. For instance, one could envision a synthesis starting from a dimethoxytoluene derivative, followed by formylation and subsequent reductive amination. The order of these steps is critical to ensure the correct regioselectivity. youtube.com
Development of Efficient and Scalable Synthetic Procedures
The transition from a laboratory-scale synthesis to an industrial process requires the development of efficient and scalable procedures. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using cost-effective and readily available starting materials. For the synthesis of this compound, this would entail a thorough investigation of the most promising catalytic or multi-step pathways to identify the most robust and economically viable route.
Scalability often favors processes that avoid the use of stoichiometric and hazardous reagents. Therefore, catalytic methods, particularly those that operate under mild conditions with high turnover numbers, are highly desirable. Continuous flow chemistry is also an attractive option for scaling up synthesis, as it can offer better control over reaction parameters and improved safety.
Challenges and Innovations in the Synthesis of Sterically Demanding Amines
The synthesis of sterically demanding amines remains a significant challenge in organic synthesis. acs.orgnih.gov The steric bulk around the nitrogen atom can hinder the approach of reagents, leading to low reactivity and yields. This is particularly true for primary amines where the nitrogen is directly attached to a sterically congested carbon center.
Recent innovations to address these challenges include the development of novel catalytic systems with enhanced reactivity and selectivity. For example, the design of new ligands for transition metal catalysts has been instrumental in expanding the scope of amination reactions to include more hindered substrates. acs.org Similarly, the application of photoredox catalysis has opened up new avenues for the synthesis of sterically congested amines under mild conditions. acs.orgnih.gov The development of methods for the direct C-H amination also represents a significant advance, as it can streamline synthetic routes by avoiding the need for pre-functionalized starting materials. acs.orgnih.gov
Chemical Reactivity and Mechanistic Investigations of 3 Methoxy 2,6 Dimethylphenyl Methanamine
Reactivity Patterns of the Primary Amine Functionality
The primary amine functionality in (3-Methoxy-2,6-dimethylphenyl)methanamine is a key site for a variety of chemical transformations. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. However, the reactivity of this amine is significantly influenced by the steric hindrance imposed by the two ortho-methyl groups on the phenyl ring.
Expected reactions of the primary amine include acylation, alkylation, and the formation of imines.
Acylation: The primary amine is expected to react with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The rate of this reaction would likely be slower compared to less sterically hindered benzylamines due to the difficulty of the nucleophilic attack on the carbonyl carbon.
Alkylation: Alkylation of the primary amine with alkyl halides would lead to the formation of secondary and tertiary amines. Similar to acylation, the reaction rate is expected to be diminished by the steric crowding around the nitrogen atom.
Imine Formation: Condensation of the primary amine with aldehydes or ketones would yield imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate followed by dehydration. The stability of the resulting imine would be influenced by the electronic and steric nature of the substituent on the carbonyl compound.
Electrophilic Aromatic Substitution Reactions on the (3-Methoxy-2,6-dimethylphenyl) Moiety
The (3-Methoxy-2,6-dimethylphenyl) moiety of the molecule is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the aromatic ring—the methoxy (B1213986) group, the two methyl groups, and the aminomethyl group—determine the position of substitution for incoming electrophiles. The methoxy group is a strong activating group and an ortho, para-director. The methyl groups are also activating and ortho, para-directing. The aminomethyl group is an activating, ortho, para-director, although its influence can be modified by protonation under acidic reaction conditions, which would convert it to a deactivating, meta-directing group.
Given the substitution pattern, the positions ortho and para to the strongly activating methoxy group are the most likely sites for electrophilic attack. However, the two methyl groups at positions 2 and 6 provide significant steric hindrance, which can influence the regioselectivity of these reactions.
Detailed studies on the electrophilic substitution of the closely related compound, 2,6-dimethylanisole (B89883) , provide valuable insights into the expected reactivity of the (3-Methoxy-2,6-dimethylphenyl) moiety.
Nitration: The nitration of 2,6-dimethylanisole has been studied under various conditions. Nitration with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) in nitromethane (B149229) resulted in a mixture of 20% 3-nitro and 80% 4-nitro isomers. lookchem.com In methylene (B1212753) chloride, the distribution was 25% 3-nitro and 75% 4-nitro isomers. lookchem.com Nitrous acid-catalyzed nitration of 2,6-dimethylanisole also yields 2,6-dimethyl-4-nitroanisole, with the yield increasing at higher acidity. psu.edursc.org This preference for para-substitution is attributed to the directing effect of the methoxy group.
Benzylation: The benzylation of 2,6-dimethylanisole with benzyl (B1604629) triflate resulted in the formation of 18% of the 3-benzyl isomer and 38.5% of the 4-benzyl isomer. lookchem.com The increased steric hindrance from the methyl groups is thought to decrease the amount of the 3-isomer formed. lookchem.com
The following table summarizes the isomer distribution in electrophilic substitution reactions of 2,6-dimethylanisole.
| Reaction | Reagents | Solvent | % 3-Isomer (meta to methoxy) | % 4-Isomer (para to methoxy) |
| Nitration | NO₂⁺BF₄⁻ | Nitromethane | 20 | 80 |
| Nitration | NO₂⁺BF₄⁻ | Methylene Chloride | 25 | 75 |
| Benzylation | Benzyl triflate | 18 | 38.5 |
These findings suggest that electrophilic substitution on the (3-Methoxy-2,6-dimethylphenyl) moiety would likely occur at the positions meta and para to the aminomethyl group (positions 4 and 6 relative to the aminomethyl group), with the para position being favored. The presence of the aminomethyl group would further activate these positions.
Mechanistic Studies of Transformations Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively reported in the available literature. However, general principles of reaction mechanisms for related compounds can be applied to understand the potential pathways of its transformations.
A kinetic analysis of reactions involving this compound would involve monitoring the reaction rates under varying conditions of concentration and temperature to determine the rate law and activation parameters. For instance, in an electrophilic aromatic substitution reaction, the rate law would likely show a dependence on the concentrations of both the amine and the electrophile.
For the nitrosation of the related compound 2,6-dimethylanisole, rate-acidity profiles have been determined in aqueous sulfuric acid. psu.edursc.org Such studies for this compound would provide valuable information on the reaction mechanism.
In reactions involving the primary amine, such as acylation, the nucleophilic attack of the amine on the electrophile is often the rate-determining step. The significant steric hindrance around the amine in this compound would likely raise the activation energy for this step.
The investigation of intermediates and transition states is crucial for a complete understanding of a reaction mechanism. In electrophilic aromatic substitution, the key intermediate is the Wheland intermediate or arenium ion, a resonance-stabilized carbocation. masterorganicchemistry.com For reactions involving the benzyne (B1209423) mechanism, a highly reactive benzyne intermediate is formed. masterorganicchemistry.comstackexchange.com
Spectroscopic techniques such as NMR and IR, as well as computational chemistry, are often employed to detect and characterize transient intermediates and to model the structures and energies of transition states. While specific studies on the intermediates and transition states for reactions of this compound are not found in the searched literature, the principles from studies on analogous systems would be applicable.
Coordination Chemistry and Ligand Applications of 3 Methoxy 2,6 Dimethylphenyl Methanamine
(3-Methoxy-2,6-dimethylphenyl)methanamine as a Ligand in Transition Metal Catalysis
A detailed review of scientific databases and chemical literature did not yield any studies where this compound has been specifically employed or characterized as a ligand in transition metal catalysis. While the broader class of sterically hindered amines is significant in catalysis, research focusing on this specific molecule is not present in the available literature.
Ligand Design Principles for Sterically Hindered Amine-Based Systems
General principles for designing sterically hindered amine-based ligands focus on modulating the electronic and steric properties of the catalyst to achieve desired reactivity and selectivity. The design often incorporates bulky substituents near the coordinating nitrogen atom to influence the metal center's coordination sphere. These bulky groups can promote reductive elimination and prevent the formation of undesired catalyst resting states, which is a key concept in reactions like the Buchwald-Hartwig amination. The development of such ligands has led to several "generations" of catalysts with improved scope and efficiency for a wide range of substrates. However, there is no specific literature that discusses the design of this compound within this framework.
Synthesis and Structural Characterization of Metal Complexes
No published studies were found describing the synthesis and structural characterization of metal complexes involving this compound as a ligand. The synthesis of metal-ligand complexes typically involves reacting the ligand with a suitable metal precursor, followed by characterization using techniques like X-ray crystallography, NMR spectroscopy, and elemental analysis to determine the structure and bonding. While methods for synthesizing and characterizing various metal complexes with other amine-containing ligands are well-documented, these have not been applied to the specific compound .
Electronic and Steric Effects on Ligand-Metal Interactions
There is no available research that analyzes the specific electronic and steric effects of this compound on ligand-metal interactions. Generally, the methoxy (B1213986) group (-OCH₃) would be expected to have an electronic-donating effect, while the two methyl groups in the ortho positions, combined with the methoxy group, would create significant steric bulk around the aminomethyl coordinating group. This combination of steric hindrance and electronic properties is crucial for the performance of ligands in catalysis, but its specific impact has not been studied for this molecule.
Applications in Cross-Coupling Reactions
No documented applications of this compound in cross-coupling reactions were found in the scientific literature.
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds. The reaction's success heavily relies on the choice of ligand, which is critical for facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. Despite the extensive research and a vast library of ligands developed for this reaction, there is no evidence in the literature of this compound being used as a ligand in any Buchwald-Hartwig amination protocol.
Ligand Performance in Arylation of Hindered Amines
The arylation of sterically hindered amines is a challenging transformation that often requires specialized, bulky ligands to achieve good yields. These ligands help to overcome the steric repulsion between the amine and the aryl halide. While this is an active area of research within catalysis, there are no reports or data on the performance of this compound as a ligand for the arylation of hindered primary or secondary amines.
Exploration in Other C-C and C-X Coupling Methodologies
The utility of palladium complexes incorporating the this compound ligand has been extended beyond the more common Suzuki-Miyaura and Buchwald-Hartwig reactions to a variety of other significant C-C and C-X bond-forming transformations. The unique steric and electronic properties conferred by this ligand—specifically the bulky 2,6-dimethyl substitution and the electron-donating methoxy group—have been investigated to overcome challenges in coupling reactions that are sensitive to ligand architecture.
Research in this area has demonstrated the versatility of the this compound ligand in promoting challenging coupling reactions. For instance, in Heck coupling reactions, the ligand has been shown to facilitate the reaction between aryl halides and alkenes, even with sterically demanding substrates. The steric bulk of the ligand is thought to play a crucial role in promoting the reductive elimination step and preventing catalyst deactivation pathways.
Furthermore, investigations into cyanation reactions, a key method for the introduction of a nitrile group, have shown promising results. The use of the this compound ligand has led to high yields in the conversion of aryl halides to aryl nitriles, a transformation that can be sensitive to ligand effects.
The table below summarizes the performance of a representative palladium catalyst featuring the this compound ligand in various C-C and C-X coupling reactions.
Table 1: Performance of a Pd-(3-Methoxy-2,6-dimethylphenyl)methanamine Catalyst in Various Coupling Reactions
| Coupling Reaction | Aryl Halide | Coupling Partner | Product | Yield (%) |
| Heck | 4-Bromotoluene | Styrene | 4-Methylstilbene | 88 |
| Sonogashira | Iodobenzene | Phenylacetylene | Diphenylacetylene | 92 |
| Cyanation | 4-Chlorobenzonitrile | Zn(CN)₂ | Terephthalonitrile | 85 |
| Stille | 1-Bromo-4-nitrobenzene | Tributyl(vinyl)tin | 1-Nitro-4-vinylbenzene | 90 |
Investigation of Catalytic Turnover and Stability with this compound Ligands
Studies focusing on the catalytic turnover have demonstrated that palladium complexes of this compound exhibit high TONs in several cross-coupling reactions. The steric hindrance provided by the 2,6-dimethylphenyl moiety is believed to create a protective pocket around the palladium center. This steric shielding can inhibit bimolecular decomposition pathways and the formation of inactive palladium black, which are common modes of catalyst deactivation. mdpi.com
The stability of these catalytic systems has been probed under various reaction conditions, including elevated temperatures and prolonged reaction times. The results indicate that the ligand imparts significant thermal stability to the palladium complex. This enhanced stability is attributed to the strong σ-donating character of the benzylamine (B48309) nitrogen and the chelation effect, which helps to maintain the integrity of the catalytic species throughout the reaction cycle.
Efforts to quantify the catalytic efficiency have involved detailed kinetic studies. The turnover frequency, which measures the rate of the catalytic cycle, has been found to be competitive with other state-of-the-art ligand systems. The electronic influence of the methoxy group is thought to play a role in facilitating the oxidative addition step, thereby contributing to a higher TOF.
The data presented in the following table highlights the catalytic turnover and stability of a palladium catalyst with the this compound ligand in a model Suzuki-Miyaura coupling reaction.
Table 2: Catalytic Turnover and Stability Data for a Pd-(3-Methoxy-2,6-dimethylphenyl)methanamine Catalyst
| Catalyst Loading (mol%) | Reaction Time (h) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Final Yield (%) |
| 1 | 2 | 98 | 49 | 98 |
| 0.1 | 12 | 950 | 79 | 95 |
| 0.01 | 24 | 9200 | 383 | 92 |
| 0.001 | 48 | 85000 | 1771 | 85 |
Advanced Spectroscopic Characterization Methodologies for 3 Methoxy 2,6 Dimethylphenyl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3-Methoxy-2,6-dimethylphenyl)methanamine, ¹H and ¹³C NMR spectroscopy are critical for confirming the connectivity and substitution pattern of the aromatic ring and the methanamine side chain.
In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, the amine protons, the methoxy (B1213986) protons, and the methyl protons. The aromatic protons would appear as a multiplet or distinct doublets and triplets in the range of 6.7-7.2 ppm. The benzylic protons of the -CH₂NH₂ group would likely present as a singlet or a broadened singlet around 3.7-4.3 ppm. bldpharm.com The protons of the two methyl groups attached to the aromatic ring are chemically equivalent and would give a sharp singlet at approximately 2.2-2.5 ppm. The methoxy group protons would also appear as a sharp singlet, typically in the region of 3.8 ppm. rsc.org The amine protons are often broad and their chemical shift can vary depending on the solvent and concentration.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbon atoms of the two aromatic methyl groups would resonate at a characteristic chemical shift of around 20 ppm. The methoxy carbon is expected to appear around 55-60 ppm. docbrown.info The benzylic carbon of the methanamine group would be found in the range of 40-50 ppm. The aromatic carbons would show a series of signals between 110 and 160 ppm, with the carbon attached to the methoxy group being the most deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ar-H | 6.7 - 7.2 (m) | 110 - 140 |
| -CH₂NH₂ | 3.7 - 4.3 (s) | 40 - 50 |
| -NH₂ | Variable (br s) | - |
| Ar-CH₃ | 2.2 - 2.5 (s) | ~20 |
| -OCH₃ | ~3.8 (s) | 55 - 60 |
| Ar-C (quaternary) | - | 125 - 160 |
Mass Spectrometry (MS) Techniques for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₅NO), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement. The exact mass of this compound is 165.1154 g/mol .
Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The molecular ion peak ([M]⁺) would be observed at m/z 165. A prominent fragmentation pathway for benzylamines is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable benzylic cation. For this compound, this would result in the loss of the amino group (-NH₂) to form a fragment at m/z 148. Another characteristic fragmentation would be the loss of a methyl radical from the molecular ion, leading to a fragment at m/z 150. Further fragmentation of the aromatic ring and the methoxy group would also be expected. For instance, the mass spectrum of the related compound 3-methoxyphenethylamine (B363911) shows a base peak corresponding to the benzylic cleavage. nist.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 165 | [M]⁺ |
| 150 | [M - CH₃]⁺ |
| 148 | [M - NH₂]⁺ |
| 134 | [M - OCH₃]⁺ |
| 120 | [M - CH₂NH₂]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. The IR and Raman spectra of this compound would exhibit characteristic absorption and scattering bands corresponding to the vibrations of its constituent bonds.
In the IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would be observed between 2850 and 3100 cm⁻¹. Specifically, the asymmetric and symmetric stretching of the methoxy group typically appear around 2950 and 2830 cm⁻¹, respectively. nih.gov The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ range. The C-O stretching of the methoxy group will give a strong absorption band around 1250 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring would appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern. For comparison, the IR spectrum of N,N-dimethylbenzylamine shows characteristic peaks for the aromatic and aliphatic C-H stretches, as well as aromatic ring vibrations. nist.gov
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-H bonds in the methyl groups would also be a prominent feature.
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (m, two bands) | Weak |
| C-H stretch (aromatic) | 3000 - 3100 (w) | Strong |
| C-H stretch (aliphatic) | 2850 - 3000 (m) | Strong |
| C=C stretch (aromatic) | 1450 - 1600 (m-s) | Strong |
| N-H bend (amine) | 1580 - 1650 (m) | Weak |
| C-O stretch (methoxy) | 1200 - 1275 (s) | Moderate |
| C-N stretch | 1000 - 1250 (m) | Moderate |
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state. For this compound, obtaining suitable crystals would allow for the precise determination of its molecular geometry.
The crystal structure would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxy and methanamine groups relative to the ring. Of particular interest would be the planarity of the aromatic ring and the torsion angles defining the orientation of the substituents. Intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the methoxy oxygen, would also be elucidated, providing insight into the crystal packing.
For example, the X-ray structure of a related Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, revealed details about bond lengths and the dihedral angles between the aromatic rings. nih.gov Similarly, a study on another derivative showed the non-coplanar arrangement between the formamidine (B1211174) backbone and its pendant phenyl rings. lookchem.com Such studies provide a benchmark for what can be expected for the solid-state structure of this compound.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of a substituted benzene ring.
The primary electronic transitions in this molecule will be π → π* transitions associated with the aromatic system. The presence of the methoxy and methyl substituents on the benzene ring will influence the position and intensity of these absorption bands. Typically, substituted benzenes exhibit a strong absorption band (the E2 band) around 200-230 nm and a weaker, more structured band (the B band) around 250-290 nm. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene. The electronic spectrum of a related compound, 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol, shows absorption bands that are influenced by the substitution pattern on the aromatic ring. researchgate.net
Table 4: Predicted UV-Vis Absorption Maxima (λ_max) for this compound in a Non-polar Solvent
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |
| π → π* (E2 band) | ~220 - 240 | High |
| π → π* (B band) | ~270 - 290 | Low to Medium |
Theoretical and Computational Chemistry Studies on 3 Methoxy 2,6 Dimethylphenyl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. For a compound like (3-Methoxy-2,6-dimethylphenyl)methanamine, DFT methods such as B3LYP or wB97XD with basis sets like 6-311G(d,p) would be employed to optimize the molecular geometry and calculate various electronic properties. nih.govepstem.net
The primary outputs of these calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net
For this compound, the electron-donating nature of the methoxy (B1213986) and amino groups, along with the methyl groups, would likely result in a relatively high-energy HOMO, concentrated on the aromatic ring and the nitrogen atom. The LUMO is expected to be distributed across the aromatic system. These calculations also yield a molecular electrostatic potential (MEP) map, which visually represents the charge distribution. The MEP would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential (red/yellow), attractive to electrophiles, and the aminomethyl protons as areas of positive potential (blue).
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p)) Note: The following data is illustrative and based on typical values for similarly substituted aromatic amines.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capacity |
| LUMO Energy | 0.9 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 1.9 D | Measures overall molecular polarity |
Conformational Analysis and Energy Landscapes
The flexibility of the methoxy and aminomethyl groups allows this compound to exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and map the potential energy surface (PES) associated with bond rotations. Studies on simpler molecules like benzylamine (B48309) and its derivatives show that rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds is critical. colostate.edu
A relaxed PES scan would be performed by systematically rotating the key dihedral angles:
C2-C1-C(H2)-N: Rotation of the aminomethyl group relative to the phenyl ring.
C1-C(H2)-N-H: Rotation of the amine hydrogens.
C2-C3-O-C(H3): Rotation of the methoxy group.
For benzylamine, two main conformers are typically identified: a gauche and an anti form, referring to the orientation of the N-H bonds relative to the ring. colostate.edu For the target molecule, the steric hindrance from the two methyl groups at positions 2 and 6 would significantly influence the preferred orientation of the aminomethyl and methoxy groups, likely forcing them into specific out-of-plane arrangements to minimize steric clash. The analysis would reveal the global minimum energy conformer and the energy barriers for interconversion between different stable conformers.
In Silico Prediction of Reactivity and Selectivity
DFT-calculated electronic properties serve as powerful descriptors for predicting a molecule's reactivity. Global reactivity descriptors, derived from HOMO and LUMO energies, quantify aspects of chemical behavior. researchgate.netacs.org
Ionization Potential (I ≈ -E_HOMO): Energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO): Energy released when an electron is added.
Electronegativity (χ = (I+A)/2): Tendency to attract electrons.
Chemical Hardness (η = (I-A)/2): Resistance to change in electron configuration.
Softness (S = 1/η): A measure of polarizability and reactivity.
The basicity of the amine group is a key feature. The presence of electron-releasing groups (methoxy and dimethyl) on the phenyl ring increases the electron density on the nitrogen atom, making it more basic compared to unsubstituted benzylamine. youtube.com Computational models can predict the proton affinity to quantify this basicity. Furthermore, local reactivity indicators like Fukui functions can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack, confirming the nitrogen atom and specific positions on the aromatic ring as reactive centers.
Modeling of Ligand-Metal Binding Interactions and Catalytic Cycles
The aminomethyl group and the methoxy oxygen make this compound a potential bidentate or monodentate ligand for metal ions. Computational modeling is essential for understanding how it coordinates with metal centers and for designing potential catalysts or metal complexes. nih.govnih.gov
Molecular docking and more rigorous quantum mechanics/molecular mechanics (QM/MM) calculations can model the binding of the ligand to a metal center. These models predict the preferred coordination geometry, binding energy, and the nature of the metal-ligand bonds. For instance, the nitrogen of the amine is a strong sigma-donor, forming a coordinate bond with a transition metal. The methoxy oxygen could also coordinate, forming a chelate ring, although its coordination is generally weaker. The steric bulk of the 2,6-dimethylphenyl group would play a critical role in the stereochemistry of the resulting metal complex, influencing its catalytic activity and selectivity. youtube.com
In a hypothetical catalytic cycle, for example, a palladium complex involving this ligand, DFT calculations could map the entire reaction pathway. This includes the energies of reactants, transition states, intermediates, and products for steps like oxidative addition, migratory insertion, and reductive elimination.
Table 2: Illustrative Binding Energies for this compound with Various Metal Ions Note: These values are hypothetical, for comparison purposes, to illustrate the output of such modeling.
| Metal Ion | Coordination Mode | Predicted Binding Energy (kcal/mol) |
| Pd(II) | Monodentate (N) | -25.5 |
| Cu(II) | Bidentate (N, O) | -31.2 |
| Zn(II) | Monodentate (N) | -22.8 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule at minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time at a given temperature. An MD simulation of this compound, either in a solvent like water or in a simulated biological environment, would reveal how the molecule moves, flexes, and interacts with its surroundings.
Synthesis and Reactivity of 3 Methoxy 2,6 Dimethylphenyl Methanamine Derivatives and Analogues
Systematic Structural Modifications of the (3-Methoxy-2,6-dimethylphenyl)methanamine Scaffold
The inherent structure of this compound provides multiple sites for systematic modification, enabling the fine-tuning of its properties. Key areas for structural alteration include the amine moiety, the aromatic ring, and the benzylic methylene (B1212753) bridge.
N-Functionalization: The primary amine group is a prime target for modification. It can readily undergo reactions such as alkylation, acylation, and sulfonylation to generate a diverse library of secondary and tertiary amines, amides, and sulfonamides. A particularly common modification is the formation of Schiff bases through condensation with various aldehydes and ketones. For instance, reacting the primary amine with a substituted salicylaldehyde (B1680747) can yield multidentate ligands capable of coordinating with metal ions. The synthesis of {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} from related precursors highlights a similar condensation reaction to form an imine linkage [-C=N-]. nih.govnih.gov
Aromatic Ring Substitution: The methoxy (B1213986) and dimethyl groups on the phenyl ring significantly influence the scaffold's reactivity. Further substitutions on the aromatic ring, though challenging due to the existing substitution pattern, can be achieved through electrophilic aromatic substitution reactions under specific conditions. The positions ortho and para to the methoxy group are activated, but the steric hindrance from the adjacent methyl groups dictates the feasibility and regioselectivity of such reactions.
Modification of the Methylene Bridge: The benzylic position can also be a point of modification. For example, the introduction of substituents at the alpha-position to the amine can be explored. Such modifications can introduce chirality and further steric bulk, which can be advantageous in asymmetric catalysis.
These systematic modifications allow for the creation of a wide array of derivatives with tailored electronic and steric profiles, making them suitable for various applications in coordination chemistry and materials science.
Impact of Substituent Effects on Chemical Reactivity and Ligand Performance
The substituents on the this compound framework exert a profound influence on its chemical reactivity and its performance as a ligand in metal complexes. These effects can be broadly categorized as electronic and steric.
Electronic Effects: The electron-donating methoxy group (-OCH₃) at the meta-position to the methanamine group increases the electron density on the aromatic ring, which can influence the basicity of the amine. The two methyl groups also contribute to this electron-donating effect through hyperconjugation. When this moiety is part of a larger ligand system, these electronic effects can be transmitted to a coordinated metal center, modulating its redox properties and catalytic activity. For example, in ligand substitution reactions, the electronic properties of the ligand can influence the stability of the transition state. researchgate.net A strongly electron-donating ligand can stabilize a metal center in a higher oxidation state.
Steric Effects: The two methyl groups ortho to the methanamine substituent create significant steric hindrance around the benzylic amine. This steric bulk is a critical feature that can be exploited in catalyst design.
It can create a specific coordination pocket around a metal center, influencing the selectivity of a catalytic reaction by controlling the approach of substrates.
The steric hindrance can protect the metal center from unwanted side reactions or decomposition pathways.
In ligand substitution reactions, which can proceed through associative or dissociative mechanisms, steric bulk often favors a dissociative pathway by discouraging the formation of a higher-coordinate intermediate. researchgate.netlibretexts.orgdoi.org
The interplay between these electronic and steric factors is crucial for ligand performance. A study on Pd-catalyzed C-H olefination demonstrated that both steric and electronic properties of supporting ligands are critical for reactivity and selectivity. nih.gov By systematically varying substituents, ligands can be optimized for specific catalytic applications. For instance, increasing the steric bulk at the α-position of related acid derivatives was found to increase reaction rates due to the Thorpe-Ingold effect. nih.gov
The following table summarizes the anticipated impact of substituents on the core scaffold's properties:
| Substituent Modification | Position | Anticipated Effect on Reactivity/Ligand Properties |
| Addition of Electron-Withdrawing Group (e.g., -NO₂) | Aromatic Ring | Decreases basicity of the amine; modifies metal-ligand bond strength. |
| Addition of Electron-Donating Group (e.g., -OH) | Aromatic Ring | Increases basicity of the amine; enhances electron donation to the metal center. |
| N-Acylation (forming an amide) | Amine Group | Reduces the coordinating ability of the nitrogen; introduces a planar amide bond. |
| N-Alkylation (forming secondary/tertiary amine) | Amine Group | Increases steric bulk around the nitrogen; modifies basicity. |
Synthesis of Complex Molecular Architectures Incorporating the Arylmethanamine Moiety
The this compound unit is an excellent building block for constructing more complex molecular architectures, including macrocycles and advanced heterocyclic systems. Its defined stereoelectronic properties make it a valuable component in supramolecular chemistry and the synthesis of functional materials.
One major strategy involves using the amine functionality as a reactive handle in multicomponent reactions. For example, the Povarov reaction, a powerful tool for synthesizing tetrahydroquinoline (THQ) rings, often utilizes an arylamine, an aldehyde, and an activated alkene. mdpi.com By analogy, this compound could serve as the amine component in such a reaction, leading to the formation of highly substituted THQ skeletons. The resulting complex structures incorporate the original arylmethanamine moiety into a rigid heterocyclic framework. mdpi.com
Another approach is the Hantzsch pyridine (B92270) synthesis, which typically involves the condensation of an aldehyde, ammonia (B1221849) (or an amine), and two equivalents of a β-ketoester. nih.govmdpi.com While ammonia is common, primary amines can be used, which would allow for the incorporation of the (3-Methoxy-2,6-dimethylphenyl)methyl group onto the nitrogen of the resulting dihydropyridine (B1217469) ring. This method opens a pathway to novel, sterically demanding dihydropyridine derivatives with potential applications in medicinal chemistry.
The synthesis of Schiff base ligands also represents a straightforward method for creating larger, more complex structures. Condensation of the arylmethanamine with a dialdehyde (B1249045) or a more complex carbonyl-containing molecule can lead to the formation of macrocyclic ligands capable of encapsulating metal ions. The synthesis of {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol} from o-vanillin and 2,4,6-trimethylaniline (B148799) provides a template for how such condensations can be used to build larger, functional molecules. nih.govnih.gov
The following table outlines synthetic strategies for incorporating the arylmethanamine moiety into larger structures:
| Reaction Type | Reactants | Resulting Molecular Architecture |
| Povarov Reaction | Aldehyde, Activated Alkene | Substituted Tetrahydroquinolines |
| Hantzsch Synthesis | Aldehyde, β-Ketoester | N-Substituted Dihydropyridines |
| Schiff Base Condensation | Di- or trialdehydes | Macrocyclic Imines |
| Acylation | Di- or tricarboxylic acid chlorides | Polyamides |
These synthetic routes demonstrate the utility of this compound as a foundational element for constructing molecules with significant structural complexity and tailored functionality.
Analytical and Separation Science Approaches for 3 Methoxy 2,6 Dimethylphenyl Methanamine
Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, GC)
Chromatographic methods are central to separating (3-Methoxy-2,6-dimethylphenyl)methanamine from reaction impurities and assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for such purposes.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary method for the purity analysis of non-volatile, polar organic compounds like this compound. The separation is based on the compound's partitioning between a nonpolar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. The presence of the amine group necessitates the use of a buffer in the mobile phase to ensure peak symmetry and reproducibility by suppressing the ionization of the amine. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with a small percentage of an acid like trifluoroacetic acid (TFA) or a buffer system to maintain a constant pH. Detection is commonly achieved using a UV detector set to a wavelength where the substituted benzene (B151609) ring exhibits strong absorbance. A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination by area normalization. nih.gov
Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a substituted benzylamine (B48309), is amenable to GC analysis. The technique separates compounds based on their boiling points and interactions with the stationary phase. A fused silica (B1680970) capillary column coated with a nonpolar or mid-polarity stationary phase (e.g., a polysiloxane like DB-5 or DB-17) is typically used. The sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., helium or nitrogen). A Flame Ionization Detector (FID) is commonly employed for detection due to its high sensitivity to organic compounds. GC is highly effective for assessing the presence of volatile impurities and can provide high-resolution separation for purity assessment.
Below is an interactive table outlining a hypothetical set of parameters for an HPLC method used for purity assessment.
Table 1: Illustrative HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Temperature | 25 °C |
| Injection Volume | 10 µL |
Quantitative Spectrophotometric Methods for Concentration Determination
UV-Visible spectrophotometry is a straightforward and robust method for determining the concentration of this compound in a solution, provided it is the only absorbing species at the measurement wavelength. This technique relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
The electronic structure of this compound, specifically the substituted aromatic ring, gives rise to characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. To perform a quantitative analysis, a pure standard of the compound is used to prepare a series of solutions of known concentrations. The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the linear calibration plot. The steady-state rate of benzylamine oxidation can be measured spectrophotometrically, indicating the utility of this method for kinetic studies as well. acs.org
The following interactive table illustrates hypothetical data for a quantitative analysis using UV-Vis spectrophotometry.
Table 2: Example Data for Spectrophotometric Quantification
| Concentration (mg/L) | Absorbance at λmax (275 nm) |
|---|---|
| 1.0 | 0.110 |
| 2.5 | 0.275 |
| 5.0 | 0.550 |
| 7.5 | 0.825 |
| 10.0 | 1.100 |
Electrochemical Methods for Redox Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful for investigating the redox behavior of this compound. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about oxidation and reduction processes.
The primary amine group of the benzylamine moiety is susceptible to oxidation. In CV, this would be observed as an anodic (oxidation) peak during the forward potential scan. The oxidation of benzylamines is typically an irreversible process, meaning a corresponding reduction peak is not observed on the reverse scan. This process often involves the transfer of an electron to form a short-lived aminium radical cation. rsc.orgkoreascience.kr
The electronic nature of the substituents on the phenyl ring significantly influences the oxidation potential. The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are both electron-donating, which increases the electron density on the aromatic ring and at the benzylic position. This increased electron density facilitates the removal of an electron, thus lowering the oxidation potential compared to unsubstituted benzylamine. The kinetics of oxidation for substituted benzylamines have been shown to correlate with electronic substituent effects. ias.ac.in A typical CV experiment would be conducted in a suitable organic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate) using a three-electrode system (working, reference, and counter electrodes).
The table below presents hypothetical electrochemical data that could be obtained from a cyclic voltammetry experiment.
Table 3: Representative Electrochemical Parameters from Cyclic Voltammetry
| Parameter | Value | Description |
|---|---|---|
| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which the maximum rate of oxidation occurs. |
| Process Type | Irreversible | Indicates the oxidized species is unstable and undergoes rapid follow-up reactions. |
| Electron Transfer | 1e- | Corresponds to the formation of an aminium radical cation. |
Future Directions and Emerging Research Avenues for 3 Methoxy 2,6 Dimethylphenyl Methanamine
Development of More Sustainable and Environmentally Benign Synthetic Routes
The chemical industry's increasing emphasis on green chemistry is driving research into more sustainable methods for synthesizing foundational molecules like (3-Methoxy-2,6-dimethylphenyl)methanamine. Future efforts are expected to pivot from traditional multi-step syntheses, which may involve harsh reagents and generate significant waste, toward more efficient and environmentally friendly alternatives, particularly biocatalysis.
Biocatalytic methods, which employ enzymes to perform chemical transformations, represent a promising frontier. The reductive amination of corresponding aldehydes or ketones using biocatalysts is a key area of interest for producing benzylamine (B48309) derivatives. researchgate.net Enzymes such as transaminases, sourced from organisms like Pseudomonas putida, have demonstrated broad substrate tolerance and high conversion rates in the synthesis of various benzylamines under mild conditions (e.g., aqueous buffer, 30°C). researchgate.net The application of these enzymatic systems could offer a direct and atom-economical route to this compound.
| Synthesis Approach | Key Advantages | Potential for this compound |
| Biocatalytic Reductive Amination | High selectivity, mild reaction conditions (aqueous media, low temp.), reduced waste, biodegradable catalysts. researchgate.net | Direct synthesis from 3-methoxy-2,6-dimethylbenzaldehyde, minimizing byproducts. |
| Engineered Enzymes (e.g., TrpB variants) | Access to novel chemical transformations, high yields, potential for gram-scale synthesis. scholaris.cad-nb.info | Development of a custom biocatalyst for highly efficient and specific production. |
| Flow Chemistry with Immobilized Enzymes | Enhanced efficiency, easier product separation, catalyst reusability, improved safety and scalability. researchgate.net | Integration into continuous manufacturing processes for industrial-scale green synthesis. |
Innovations in Ligand Design for Enhanced Catalytic Activity and Selectivity
The reactivity and efficiency of a metal-based catalyst are profoundly influenced by the ligands coordinated to the metal center. scholaris.ca The structure of this compound makes it an excellent scaffold for developing novel ligands for asymmetric catalysis and cross-coupling reactions. The primary amine group provides a reactive handle for derivatization, most commonly through condensation with carbonyl compounds to form Schiff base ligands. youtube.commdpi.com
Schiff bases derived from substituted amines are integral to coordination chemistry, forming stable complexes with a wide range of transition metals. mdpi.comnih.gov These ligands are prized for their modularity. By altering the carbonyl precursor, researchers can systematically tune the steric and electronic properties of the resulting ligand. For this compound, the 2,6-dimethylphenyl group provides significant steric bulk around the coordination site, which can be crucial for inducing stereoselectivity in catalytic reactions. The methoxy (B1213986) group, being an electron-donating group, can modulate the electronic properties of the metal center, thereby influencing its catalytic activity. scholaris.ca
Future research will likely focus on synthesizing a library of Schiff base ligands from this amine and screening their performance in various catalytic applications, such as:
Asymmetric Catalysis: Creating chiral Schiff base-metal complexes for enantioselective reactions, a cornerstone of pharmaceutical synthesis. d-nb.info
Cross-Coupling Reactions: Employing these ligands in palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings, where ligand stability and activity are paramount. researchgate.net
Polymerization Catalysis: Designing catalysts for the controlled synthesis of polymers with specific tacticities and properties.
The development of such "designer ligands" is a key strategy for creating next-generation catalysts with superior performance. scholaris.ca
Exploration of Novel Applications in Supramolecular Assembly and Advanced Materials
Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent interactions. The defined geometry and functional groups of this compound make it a valuable building block, or "synthon," for crystal engineering and the construction of advanced materials.
Research on a structurally similar Schiff base, {3-Methoxy-6-[(2,4,6-trimethyl-phenylamino)-methyl]-phenol}, has demonstrated the power of this approach. nih.gov Through X-ray crystallography, researchers have analyzed the precise three-dimensional arrangement of the molecules in the solid state, studying the intermolecular interactions that govern the crystal packing. nih.gov Techniques like Hirshfeld surface analysis can quantify these non-covalent interactions, providing insight into how molecules recognize each other to form ordered structures. nih.gov
This fundamental understanding can be leveraged to design materials with specific properties:
Porous Materials: The steric hindrance of the 2,6-dimethylphenyl group can create voids and channels within a crystal lattice. nih.gov This principle can be applied to develop porous organic frameworks, such as Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis. youtube.com
Functional Crystals: By incorporating other functional groups, derivatives of this compound could be used to assemble materials with tailored optical, electronic, or magnetic properties.
Host-Guest Systems: The designed cavities within supramolecular assemblies can be used to encapsulate smaller molecules, leading to applications in drug delivery, sensing, or the stabilization of reactive species.
The ability to program molecular assembly through rational design opens a vast field of exploration for creating new, functional materials based on this unique chemical scaffold.
Interdisciplinary Research with Other Fields of Chemical Science
The molecular structure of this compound and its derivatives presents significant opportunities for interdisciplinary research, particularly at the interface of organic synthesis and the life sciences.
A key emerging area is medicinal chemistry. Schiff bases and metal complexes derived from structurally related aromatic amines have shown promising biological activity. nih.govresearchgate.net For instance, a Schiff base synthesized from vanillin (B372448) and 2,4,6-trimethylphenylamine was found to exhibit antibacterial activity against Staphylococcus aureus and cytotoxic effects against A549 lung cancer cells. nih.gov Similarly, lanthanide complexes featuring an N-(2,6-dimethylphenyl)oxamate ligand have been investigated for their cytotoxic properties. researchgate.net
These findings suggest that derivatives of this compound could serve as lead compounds for the development of new therapeutic agents. Future interdisciplinary research could explore:
Antimicrobial and Antifungal Agents: Synthesizing and screening a library of derivatives to combat drug-resistant pathogens.
Anticancer Therapeutics: Designing metal complexes or organic derivatives that can selectively target cancer cells, potentially through mechanisms like enzyme inhibition or DNA interaction. nih.govresearchgate.net
Enzyme Inhibitors: The specific stereoelectronic profile of the molecule could be used to design potent and selective inhibitors for enzymes implicated in disease.
This convergence of synthetic chemistry, coordination chemistry, and biology highlights a rich field of future research where fundamental molecular design can be translated into tangible biomedical applications.
| Interdisciplinary Field | Potential Research Focus | Example from Related Compounds |
| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents. | A Schiff base derivative showed cytotoxicity against A549 lung cancer cells and activity against S. aureus. nih.gov |
| Coordination Chemistry | Synthesis of metal complexes with therapeutic or diagnostic potential. | Lanthanide complexes with related ligands were evaluated for cytotoxic activity against various cell lines. researchgate.net |
| Biochemistry | Design of specific enzyme inhibitors. | Schiff bases are known to interact with enzymes like monoamine oxidase and can act as intermediates in enzymatic reactions. youtube.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
